[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Overview
Description
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate is a useful research compound. Its molecular formula is C29H26N2O5 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-tert-butylbenzoate is 482.18417193 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Investigation
Research on the synthesis and structural investigation of related compounds, such as triorganostannyl esters and aminobenzoic acids derivatives, highlights the importance of understanding the physicochemical properties of complex organic compounds. These studies focus on how the coordination to metal centers affects both the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010). Such insights are crucial for the development of materials with specific optical and electronic properties.
Optical and Electronic Properties
Investigations into poly(p-benzamide)s bearing oligothiophene groups explore the controlled polymerization processes and their implications for optical and electronic properties (Takagi et al., 2013). These studies contribute to our understanding of how the structure of repeating units affects interactions between chromophores, relevant for designing materials for electronic applications.
Catalytic Activity and Synthesis of Derivatives
Research on benzimidazolium salts and their complexes with palladium demonstrates the role of these compounds in facilitating carbon-carbon bond-forming reactions, showcasing the utility of complex organic molecules in catalysis (Akkoç et al., 2016). This area of research is pertinent to pharmaceutical synthesis, materials science, and the development of new catalysts.
Antioxidant and Anti-inflammatory Activities
Studies on pyrimidine derivatives underscore the potential of these compounds in medicinal chemistry, particularly their antioxidant and anti-inflammatory activities. Such research paves the way for the development of new therapeutic agents (Tozkoparan et al., 1999). The exploration of these activities is crucial for discovering new drugs and understanding the mechanisms of disease at a molecular level.
Aggregation-Induced Emission and Electroluminescence
The synthesis of tetraphenylethene-based benzimidazoles and their unique properties, such as aggregation-induced emission and mechanochromism, reveal the potential of such compounds in creating advanced materials for optoelectronic devices (Zhang et al., 2018). This research contributes to the development of new materials for displays, sensors, and lighting technologies.
Properties
IUPAC Name |
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-29(2,3)22-13-11-21(12-14-22)27(34)36-23-15-9-19(10-16-23)17-24-25(32)30-28(35)31(26(24)33)18-20-7-5-4-6-8-20/h4-17H,18H2,1-3H3,(H,30,32,35)/b24-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEAFEVYKHUREI-ULJHMMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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